2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide
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Overview
Description
2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F2NO It is a pyridine derivative that contains bromomethyl and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide typically involves the bromination of 5-(difluoromethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired bromomethylation. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile and controlled temperatures to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with automated systems to ensure consistent quality and efficiency. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the pyridine ring or the bromomethyl group may be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds or alkenes, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: New pyridine derivatives with substituted functional groups.
Oxidation Products: Oxidized forms of the pyridine ring or bromomethyl group.
Coupling Products: Biaryl compounds or alkenylated pyridine derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 5-(Difluoromethoxy)pyridine
- 2-(Chloromethyl)-5-(difluoromethoxy)pyridine
Uniqueness
2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and properties
Properties
CAS No. |
1637310-95-2 |
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Molecular Formula |
C7H7Br2F2NO |
Molecular Weight |
318.94 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(difluoromethoxy)pyridine;hydrobromide |
InChI |
InChI=1S/C7H6BrF2NO.BrH/c8-3-5-1-2-6(4-11-5)12-7(9)10;/h1-2,4,7H,3H2;1H |
InChI Key |
XQOAVBHNZRULSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)CBr.Br |
Origin of Product |
United States |
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